molecular formula C11H16ClNO2S B13479649 2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

Cat. No.: B13479649
M. Wt: 261.77 g/mol
InChI Key: FZVLJHUONAUNDU-UHFFFAOYSA-N
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Description

2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride typically involves the reaction of thiomorpholine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride
  • (2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

Uniqueness

2-Benzyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClNO2S

Molecular Weight

261.77 g/mol

IUPAC Name

2-benzyl-1,4-thiazinane 1,1-dioxide;hydrochloride

InChI

InChI=1S/C11H15NO2S.ClH/c13-15(14)7-6-12-9-11(15)8-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H

InChI Key

FZVLJHUONAUNDU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(CN1)CC2=CC=CC=C2.Cl

Origin of Product

United States

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